1-Cyclohexylindazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-cyclohexylindazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,18) |
InChI Key |
FUATXYODQUWFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylindazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 2-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often include the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylindazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexylindazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses.
Comparison with Similar Compounds
1-Cyclohexylindazole-5-carboxylic acid can be compared with other indazole derivatives, such as:
Indazole-3-carboxylic acid: Known for its anti-inflammatory and anticancer properties.
1-Methylindazole-5-carboxylic acid: Explored for its potential as an antimicrobial agent.
2-Phenylindazole-5-carboxylic acid: Investigated for its use in materials science and drug development.
The uniqueness of this compound lies in its specific cyclohexyl substitution, which can impart distinct chemical and biological properties compared to other indazole derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclohexylindazole-5-carboxylic acid, and how can researchers optimize reaction conditions?
- Methodology : The compound can be synthesized via condensation reactions using reflux conditions. For example, dissolve 1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid in a CH₂Cl₂–DMSO (9:1) mixture and allow slow evaporation at 273 K for crystallization . Adjust reflux time (3–5 hours) and stoichiometric ratios (1.1 equiv of aldehyde derivatives) to improve yield, as demonstrated in analogous indole-carboxylic acid syntheses .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., acetic acid for reflux) and catalysts (sodium acetate) to enhance intermediate stability .
Q. What safety protocols should be followed during handling and synthesis?
- PPE Requirements : Use NIOSH-approved respirators (P95 filters) and EN 166-compliant face shields to prevent inhalation or ocular exposure. Inspect gloves for integrity and employ proper removal techniques to avoid skin contact .
- Engineering Controls : Install fume hoods or localized exhaust systems to minimize airborne exposure. Implement safety showers and eyewash stations in labs .
Q. How can researchers characterize the compound’s purity and structural identity?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- NMR/FTIR : Confirm functional groups (e.g., carboxylic acid peaks at ~1700 cm⁻¹ in FTIR) and cyclohexyl proton environments in ¹H NMR .
- Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., Orbitrap Elite for high-resolution data) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Grow single crystals via slow evaporation in CH₂Cl₂–DMSO. Analyze hydrogen bonding patterns (e.g., O–H⋯N interactions) to determine intermolecular stabilization forces .
- Data Interpretation : Use software like Olex2 to refine crystal structures and validate bond lengths/angles against DFT calculations.
Q. What strategies can address gaps in physicochemical data (e.g., melting point, solubility)?
- Experimental Design :
- Melting Point : Perform differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
- Solubility : Conduct shake-flask experiments in buffered solutions (pH 1–13) and quantify via UV-Vis spectroscopy .
Q. How can researchers evaluate the compound’s potential bioactivity (e.g., enzyme inhibition)?
- In Vitro Assays :
- Cyclooxygenase (COX) Inhibition : Use a fluorometric kit to measure prostaglandin reduction in enzyme kinetics studies, referencing analogous carboxylic acids’ inhibitory mechanisms .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
Q. How should contradictory spectral or synthetic yield data be reconciled?
- Troubleshooting :
- Spectral Discrepancies : Cross-validate NMR/FTIR data with computational tools (e.g., Gaussian for vibrational mode simulations).
- Yield Variability : Systematically vary reaction parameters (temperature, solvent polarity) and employ design-of-experiment (DoE) software for optimization .
Q. What toxicological profiling methods are appropriate for preliminary risk assessment?
- Approaches :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
- Acute Toxicity : Conduct OECD Guideline 423 trials on rodent models, monitoring LD₅₀ and histopathological changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
